molecular formula C15H15FN2O4 B13001852 2-(3-(4-Fluorophenyl)-2-oxo-8-oxa-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid

2-(3-(4-Fluorophenyl)-2-oxo-8-oxa-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid

Cat. No.: B13001852
M. Wt: 306.29 g/mol
InChI Key: JRZWXLPQAIMQFP-UHFFFAOYSA-N
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Description

2-(3-(4-Fluorophenyl)-2-oxo-8-oxa-1,4-diazaspiro[45]dec-3-en-1-yl)acetic acid is a spirocyclic compound that features a unique structure combining a fluorophenyl group, an oxo group, and a diazaspirodecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Fluorophenyl)-2-oxo-8-oxa-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid typically involves multiple steps. One common route includes the N-arylation of pyrazolone using a copper (I) iodide catalyst, followed by reduction to yield an amine intermediate. This intermediate is then coupled with 3-(4-fluorophenyl)propionic acid using HATU (a coupling reagent), and the final product is obtained after deprotection of the Boc group using hydrochloric acid in 1,4-dioxane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Fluorophenyl)-2-oxo-8-oxa-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group or other reducible functionalities.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3-(4-Fluorophenyl)-2-oxo-8-oxa-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-(3-(4-Fluorophenyl)-2-oxo-8-oxa-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the oxo and diazaspirodecane moieties can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(4-Fluorophenyl)-2-oxo-8-oxa-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid is unique due to its combination of a fluorophenyl group with a spirocyclic diazaspirodecane ring system. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H15FN2O4

Molecular Weight

306.29 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-3-oxo-8-oxa-1,4-diazaspiro[4.5]dec-1-en-4-yl]acetic acid

InChI

InChI=1S/C15H15FN2O4/c16-11-3-1-10(2-4-11)13-14(21)18(9-12(19)20)15(17-13)5-7-22-8-6-15/h1-4H,5-9H2,(H,19,20)

InChI Key

JRZWXLPQAIMQFP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12N=C(C(=O)N2CC(=O)O)C3=CC=C(C=C3)F

Origin of Product

United States

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